molecular formula C4H6F3NO B1349466 4,4,4-Trifluorobutanamide CAS No. 461-34-7

4,4,4-Trifluorobutanamide

Cat. No. B1349466
Key on ui cas rn: 461-34-7
M. Wt: 141.09 g/mol
InChI Key: RRIHBAAFBONJDL-UHFFFAOYSA-N
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Patent
US09023858B2

Procedure details

A mixture of 4,4,4-trifluorobutanamide (17.9 g), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (51.3 g) and toluene (400 mL) was stirred at 80° C. for 3 hr. The reaction mixture was purified by aminopropylsilane-bonded silica gel column chromatography (ethyl acetate), and again purified by aminopropylsilane-bonded silica gel column chromatography (ethyl acetate/hexane) to give the title compound (14.6 g) as a solid.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5]([NH2:7])=O.COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:19]2)=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5](=[S:19])[NH2:7]

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
FC(CCC(=O)N)(F)F
Name
Quantity
51.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by aminopropylsilane-
CUSTOM
Type
CUSTOM
Details
again purified by aminopropylsilane-

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(CCC(N)=S)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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